(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial and Anticoccidial Activity
- Georgiadis (1976) conducted a study on derivatives of pyran-3(4H)-one, revealing significant antimicrobial activity and superior coccidiostatic properties compared to the starting material. Although not directly involving (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride, this research highlights the potential of related compounds in treating microbial infections and coccidiosis in poultry (Georgiadis, 1976).
Electrophilic Amination and Asymmetric Hydroboration
- Knight et al. (1997) explored the electrophilic amination of catecholboronate esters, a process potentially relevant to the synthesis of compounds like this compound. This research contributes to understanding the synthesis routes for such compounds (Knight et al., 1997).
Analgesic Activity
- Rádl et al. (2000) investigated substituted benzofurans and benzothiophenes, leading to compounds with considerable analgesic activity. This study suggests the potential of related compounds, including this compound, in pain management (Rádl et al., 2000).
Pharmaceutical Manufacturing Processes
- Shi et al. (2015) developed a pharmaceutical manufacturing process for a benzylpurine compound, highlighting the potential applications in large-scale pharmaceutical production. This research underscores the importance of efficient synthesis methods for related compounds (Shi et al., 2015).
Nucleoside Transport Inhibition
- Tromp et al. (2004) explored the replacement of the ribose moiety by substituted benzyl groups in nucleoside transport inhibitors. This research could be relevant to understanding how derivatives of this compound might interact with nucleoside transport mechanisms (Tromp et al., 2004).
Carcinogenicity Studies
- Miller et al. (1957) investigated the carcinogenicity of various fluoro and other derivatives in rats, providing insights into the potential health risks associated with related compounds (Miller et al., 1957).
Synthesis of Fluorinated Compounds
- Ghosh et al. (2009) synthesized alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block, which could have implications for the synthesis of this compound (Ghosh et al., 2009).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYIAEXWPJHPKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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